molecular formula C10H14N2O3 B15258034 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B15258034
M. Wt: 210.23 g/mol
InChI Key: BQYVBUJVRLJWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-5-3-2-4-7(12)9-8(10(13)14)11-6-15-9/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

BQYVBUJVRLJWCV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(N=CO2)C(=O)O

Origin of Product

United States

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